Methyl (R)-2-amino-2-(2-bromophenyl)acetate hydrochloride
Description
Methyl (R)-2-amino-2-(2-bromophenyl)acetate hydrochloride is a chiral α-amino ester derivative with a brominated aromatic ring at the ortho position. Its molecular formula is C₉H₁₁BrClNO₂, and it has a molar mass of 280.55 g/mol . This compound is synthesized as a hydrochloride salt to enhance stability and solubility. It serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of peptidomimetics and chiral ligands for asymmetric catalysis . The (R)-stereochemistry at the α-carbon is essential for its bioactivity, as enantiomeric forms often exhibit divergent pharmacological profiles .
Properties
IUPAC Name |
methyl (2R)-2-amino-2-(2-bromophenyl)acetate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2.ClH/c1-13-9(12)8(11)6-4-2-3-5-7(6)10;/h2-5,8H,11H2,1H3;1H/t8-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWCLPWBSZSUQA-DDWIOCJRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Br)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](C1=CC=CC=C1Br)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-2-amino-2-(2-bromophenyl)acetate hydrochloride typically involves the reaction of 2-bromobenzaldehyde with glycine methyl ester hydrochloride in the presence of a suitable base. The reaction proceeds through a condensation mechanism, followed by reduction to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl ®-2-amino-2-(2-bromophenyl)acetate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia under reflux conditions.
Major Products Formed
Oxidation: Formation of nitro or imino derivatives.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of hydroxyl, amino, or alkyl-substituted derivatives.
Scientific Research Applications
Methyl ®-2-amino-2-(2-bromophenyl)acetate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl ®-2-amino-2-(2-bromophenyl)acetate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Phenyl Derivatives
Ortho-Substituted Halogen Analogs
Key Insights :
- Steric and Electronic Effects : Bromine’s intermediate size (vs. Cl and I) balances steric bulk and electronic effects, making it favorable for catalytic applications .
- Reactivity : The ortho-bromo derivative exhibits slower nucleophilic substitution rates compared to chloro analogs due to bromine’s lower electronegativity .
Para-Substituted Halogen Analogs
- Methyl (S)-2-amino-2-(4-bromophenyl)acetate HCl (C₉H₁₁BrClNO₂; 280.55 g/mol): The para-bromo isomer shows higher crystallinity and improved solubility in polar solvents compared to the ortho derivative .
Positional and Stereochemical Isomers
- (S)-Enantiomers : The (S)-configured 4-bromo analog (CAS 1391528-74-7) is 10–15% less active in receptor-binding assays than the (R)-form, highlighting stereochemical selectivity in biological systems .
- Methyl 2-amino-2-(2,5-difluorophenyl)acetate HCl (C₉H₁₀ClF₂NO₂; 237.63 g/mol): Difluoro substitution increases lipophilicity (logP ~1.8) but reduces chiral resolution efficiency .
Physicochemical Properties
| Property | Target Compound (2-Br, ortho) | 4-Bromo Isomer | 2-Chloro Analog |
|---|---|---|---|
| Melting Point (°C) | 195–198 (decomposes) | 210–212 | 185–188 |
| Solubility (H₂O) | 25 mg/mL | 15 mg/mL | 40 mg/mL |
| LogP (Predicted) | 2.1 | 2.3 | 1.7 |
Notable Trends:
- Solubility : Ortho-substituted halogens reduce aqueous solubility due to increased hydrophobicity.
- Thermal Stability : Brominated compounds exhibit higher decomposition temperatures than chlorinated analogs.
Commercial Availability and Pricing
Biological Activity
Methyl (R)-2-amino-2-(2-bromophenyl)acetate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.
Overview of the Compound
This compound is characterized by the presence of an amino group, a bromophenyl group, and a methyl ester group. These structural components contribute to its reactivity and interactions with biological macromolecules. The compound has a molecular formula of C₉H₁₀BrClN₁O₂ and a molecular weight of approximately 280.55 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Hydrogen Bonding : The amino group can form hydrogen bonds with proteins and nucleic acids, potentially influencing their structure and function.
- Hydrophobic Interactions : The bromophenyl group facilitates hydrophobic interactions, which may enhance binding affinity to lipid membranes or hydrophobic pockets in proteins .
Pharmacological Profiles
Preliminary studies indicate that this compound may exhibit:
- Antiproliferative Activity : Similar compounds have shown increased antiproliferative effects against various cancer cell lines. For instance, modifications in the structure can enhance activity significantly .
- Neurotransmitter Interaction : There are indications that it may interact with neurotransmitter pathways, although detailed pharmacological profiling is still required .
Case Studies
- Anticancer Activity : A study comparing various derivatives found that modifications leading to increased hydrophobicity or specific substitutions could enhance anticancer activity. This compound's unique bromination pattern at the 2-position may contribute to its distinct biological profile compared to other derivatives .
- Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial activities against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like bromine is crucial for enhancing these activities .
Comparative Analysis
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Methyl (R)-2-amino-2-(4-bromophenyl)acetate HCl | 42718-20-7 | Different stereochemistry; focuses on 4-position |
| Methyl (R)-2-amino-2-(3-bromophenyl)acetate HCl | 45158999 | Similar structure but bromine at the 3-position |
| Methyl (R)-2-amino-2-(2-bromophenyl)acetate HCl | 156022554 | Unique bromination pattern; potential for varied activity |
The unique placement of the bromine atom at the ortho position in this compound differentiates it from other similar compounds, influencing its pharmacokinetic properties and biological interactions .
Synthesis and Chemical Reactions
The synthesis typically involves the reaction of 2-bromobenzaldehyde with glycine methyl ester hydrochloride under basic conditions. This multi-step synthesis allows for the introduction of specific functional groups that enhance its reactivity and biological profile .
Common Reactions
- Oxidation : The amino group can be oxidized to form nitro or imino derivatives.
- Reduction : The bromophenyl group can be reduced to a phenyl group.
- Substitution Reactions : The bromine atom can be substituted with other nucleophiles such as hydroxyl or alkyl groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
